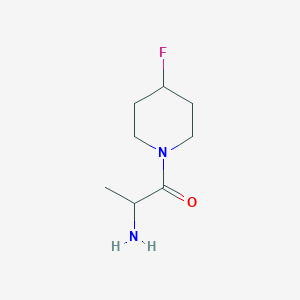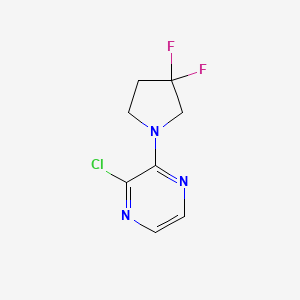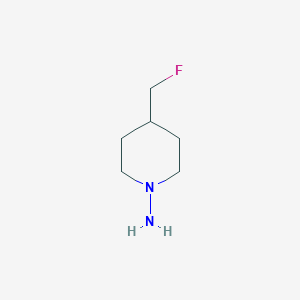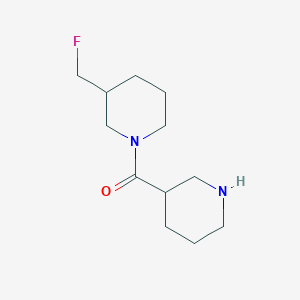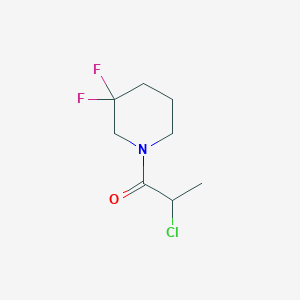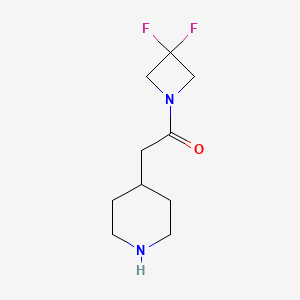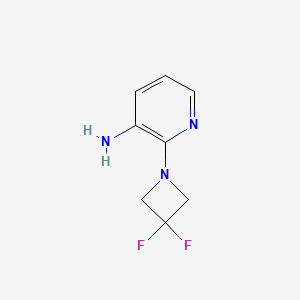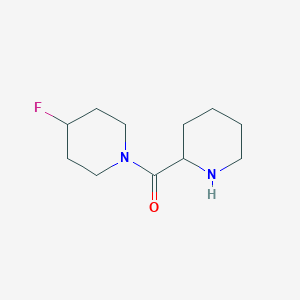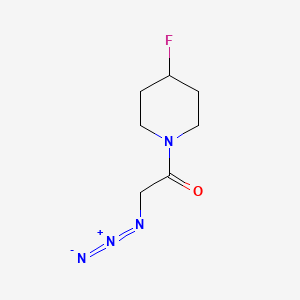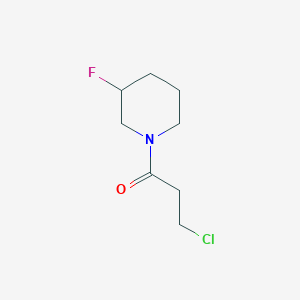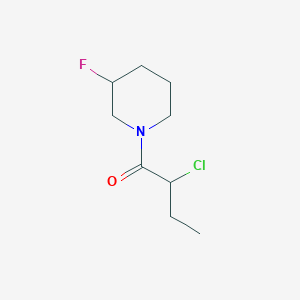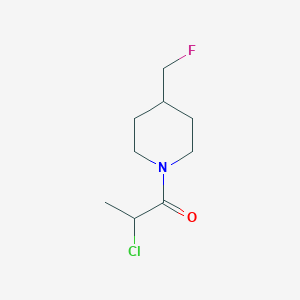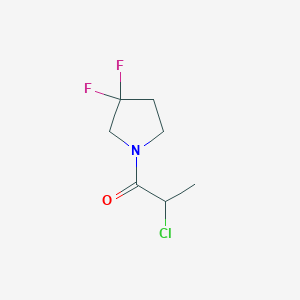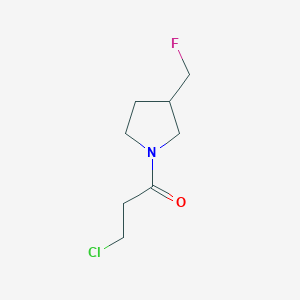
3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
The compound “3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to its three-dimensional structure due to the non-planarity of the ring . The presence of fluoromethyl and chloro groups could also influence its spatial orientation and biological activity .Aplicaciones Científicas De Investigación
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine rings, which form part of the structure of 3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one, are widely utilized in medicinal chemistry. The saturated five-membered ring of pyrrolidine is prized for its ability to efficiently explore pharmacophore space due to sp^3 hybridization, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage, a phenomenon known as “pseudorotation”. Pyrrolidine derivatives are integral in the synthesis of bioactive molecules with selective target activity, showcasing the scaffold's versatility in drug design (Li Petri et al., 2021).
Fluorinated Compounds in Organic Chemistry
The incorporation of fluorine atoms into organic compounds, as seen in 3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one, significantly influences their chemical properties and biological activities. Fluorine's high electronegativity and small size make it an excellent substituent for modulating the reactivity, stability, and lipophilicity of organic molecules. This attribute is critical in pharmaceuticals, agrochemicals, and material sciences, where fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts (Howard et al., 1996).
Synthesis and Reactivity of Pyrrolin-2-Ones
The synthesis of 3-pyrrolin-2-ones, a closely related class of compounds, demonstrates the utility of pyrrolidine derivatives in constructing complex organic frameworks. These syntheses often involve de novo approaches from acyclic precursors or transformations from other cyclic systems, highlighting the synthetic versatility and importance of pyrrolidine-containing compounds as intermediates in organic synthesis (Pelkey et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-1-[3-(fluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClFNO/c9-3-1-8(12)11-4-2-7(5-10)6-11/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCUOTGJGHQCIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



